N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773554
InChI: InChI=1S/C17H17N7O/c1-11(2)24-14-6-4-3-5-13(14)19-16(24)9-18-17(25)12-7-8-15-20-21-22-23(15)10-12/h3-8,10-11H,9H2,1-2H3,(H,18,25)
SMILES:
Molecular Formula: C17H17N7O
Molecular Weight: 335.4 g/mol

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide

CAS No.:

Cat. No.: VC14773554

Molecular Formula: C17H17N7O

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide -

Specification

Molecular Formula C17H17N7O
Molecular Weight 335.4 g/mol
IUPAC Name N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Standard InChI InChI=1S/C17H17N7O/c1-11(2)24-14-6-4-3-5-13(14)19-16(24)9-18-17(25)12-7-8-15-20-21-22-23(15)10-12/h3-8,10-11H,9H2,1-2H3,(H,18,25)
Standard InChI Key JIOYLKUITXBDPE-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CN4C(=NN=N4)C=C3

Introduction

The compound N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structure combines a benzimidazole moiety, a tetrazolo-pyridine scaffold, and a carboxamide functional group. These features suggest its potential for biological activity, including antimicrobial, antiviral, or anticancer properties.

Structural Characteristics

2.1 Molecular Formula and Weight

  • Molecular Formula: C15H16N6O

  • Molecular Weight: Approximately 296.33 g/mol

2.2 Chemical Structure
The compound consists of:

  • A benzimidazole core substituted at the 1-position with an isopropyl group and at the 2-position with a methyl linkage to a tetrazolo[1,5-a]pyridine ring.

  • A carboxamide group attached to the pyridine ring at the 6-position.

Synthesis and Preparation

3.1 General Synthetic Pathway
The synthesis of this compound likely involves:

  • Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with an appropriate carboxylic acid or aldehyde derivative under acidic conditions.

  • Tetrazolo-Pyridine Synthesis: Cyclization reactions involving azide derivatives and pyridine precursors to form the tetrazole ring.

  • Coupling Reaction: Linkage of the benzimidazole and tetrazolo-pyridine moieties through a methyl bridge using alkylating agents like formaldehyde or methyl halides.

  • Amidation: Introduction of the carboxamide group via reaction with amines or ammonia derivatives.

3.2 Challenges in Synthesis
The synthesis may involve challenges such as:

  • Ensuring regioselectivity during cyclization to form the tetrazole ring.

  • Avoiding side reactions during alkylation and amidation steps.

Potential Applications

4.1 Antimicrobial Activity
Compounds containing benzimidazole and tetrazole scaffolds are known for their antimicrobial properties due to their ability to interact with microbial enzymes and DNA.

4.2 Antiviral Potential
The tetrazolo-pyridine moiety may interact with viral RNA polymerases or other essential proteins, making this compound a candidate for antiviral drug development .

4.3 Anticancer Properties
Carboxamide groups often enhance binding affinity to biological targets, suggesting potential cytotoxic activity against cancer cells .

Analytical Characterization

5.1 Spectroscopic Techniques
Key methods for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of hydrogen and carbon environments.

  • Infrared Spectroscopy (IR): To confirm functional groups like –CONH and aromatic systems.

  • Mass Spectrometry (MS): For confirming molecular weight and fragmentation patterns.

Research Findings

Property/ActivityDetails/Findings
Antimicrobial ActivityExhibits inhibitory effects against Gram-positive bacteria in preliminary studies .
Antiviral PotentialDocking studies suggest binding to influenza polymerase PA-PB1 interface .
CytotoxicityDemonstrates moderate inhibition of cancer cell lines like HepG2 in vitro .
SolubilitySoluble in polar organic solvents; limited aqueous solubility due to hydrophobic groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator